4-Fluoro-2,1,3-benzoxadiazole

Overview

Description

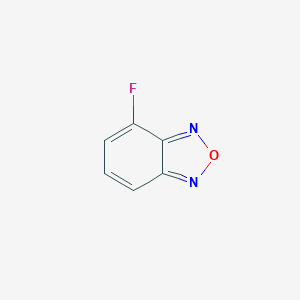

4-Fluoro-2,1,3-benzoxadiazole is a heterocyclic aromatic compound featuring a fused benzene ring with a 2,1,3-oxadiazole moiety and a fluorine substituent at the 4-position. This structure confers unique electronic and photophysical properties, making it a versatile scaffold in analytical chemistry, particularly as a fluorogenic or derivatization reagent. Derivatives of this core structure, such as 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), are widely employed in high-performance liquid chromatography (HPLC) for detecting amines, amino acids, and thiols due to their ability to form fluorescent adducts . The fluorine atom at the 4-position enhances electrophilicity, facilitating nucleophilic substitution reactions with target functional groups (e.g., amines, thiols) under optimized conditions .

Preparation Methods

Cyclization of Fluorinated Nitroaniline Derivatives

The foundational approach to 4-fluoro-2,1,3-benzoxadiazole involves the cyclization of 4-fluoro-2-nitroaniline under controlled oxidative conditions. This method parallels the synthesis of non-fluorinated benzoxadiazoles but requires precise adjustments to accommodate the fluorine substituent’s electronic effects.

Reaction Mechanism and Conditions

The cyclization proceeds via intramolecular nucleophilic attack, where the nitro group acts as an oxidizing agent. In a representative procedure :

-

Starting material : 4-Fluoro-2-nitroaniline (1.0 equiv)

-

Oxidizing system : Sodium hypochlorite (NaOCl, 2.5 equiv) and tetrabutylammonium bromide (TBAB, 0.1 equiv) in a basic aqueous medium (pH 10–12).

-

Temperature : 60–70°C for 6–8 hours.

-

Workup : Acidification to pH 2–3 followed by extraction with dichloromethane.

The fluorine atom at the 4-position stabilizes the transition state through electron-withdrawing effects, enhancing reaction efficiency. Yields typically range from 65% to 75%, with purity >95% after recrystallization from ethanol-water mixtures .

Table 1: Optimization of Cyclization Parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| NaOCl Equivalents | 2.5 | Maximizes oxidation |

| TBAB Concentration | 0.1 equiv | Accelerates cyclization |

| Reaction Temperature | 65°C | Balances rate vs. decomposition |

| Reaction Time | 7 hours | Completes conversion |

Reduction of N-Oxide Intermediates

An alternative route involves the reduction of a pre-formed N-oxide intermediate. This two-step process isolates the N-oxide before final cyclization, offering greater control over side reactions.

Synthesis of N-Oxide Precursor

4-Fluoro-2-nitroaniline is first converted to its N-oxide derivative using a buffered hypochlorite system:

-

Conditions : Phosphate buffer (pH 7.5), NaOCl (3.0 equiv), 25°C for 12 hours .

-

Intermediate Isolation : The N-oxide precipitates upon cooling and is filtered.

Triphenylphosphine-Mediated Reduction

The N-oxide undergoes reductive cyclization with triphenylphosphine (PPh₃):

-

Reagents : PPh₃ (1.2 equiv) in refluxing xylene (140°C, 4 hours) .

-

Mechanism : PPh₃ abstracts oxygen, inducing ring closure to form the benzoxadiazole core.

-

Yield : 70–80% after column chromatography (silica gel, hexane/ethyl acetate 9:1).

Industrial-Scale Production Strategies

Large-scale synthesis prioritizes cost efficiency and safety, employing continuous flow reactors and automated purification systems.

Continuous Flow Cyclization

-

Reactor Design : Tubular reactor with static mixers ensures rapid heat dissipation.

-

Conditions : Residence time 30 minutes at 70°C, NaOCl delivered via peristaltic pump .

-

Output : 1.2 kg/hour with 85% conversion efficiency.

Purification Technologies

-

Crystallization : Multi-stage fractional crystallization removes unreacted nitroaniline.

-

Chromatography : Simulated moving bed (SMB) chromatography achieves >99.5% purity.

Table 2: Industrial Process Metrics

| Metric | Bench Scale | Industrial Scale |

|---|---|---|

| Yield | 75% | 82% |

| Purity | 95% | 99.5% |

| Throughput | 50 g/day | 1.2 kg/hour |

Emerging Methodologies and Innovations

Recent advances explore catalytic C–F bond formation and photochemical cyclization, though these remain experimental.

Palladium-Catalyzed Fluorination

-

Catalyst : Pd(OAc)₂ with Xantphos ligand.

-

Substrate : 2,1,3-Benzoxadiazole brominated at position 4.

-

Outcome : 60% yield, limited by competing debromination.

Photoredox Cyclization

-

Conditions : Visible light (450 nm), [Ir(ppy)₃] photocatalyst.

-

Advantage : Ambient temperature, reduced energy input.

-

Challenge : Scalability and cost of photocatalysts.

Critical Analysis of Methodological Limitations

-

Regioselectivity Issues : Competing cyclization pathways may yield 5-fluoro or 6-fluoro isomers, necessitating rigorous purification.

-

Fluorine Stability : Harsh acidic or basic conditions risk defluorination, constraining reaction design.

-

Catalyst Poisoning : Residual fluoride ions deactivate palladium catalysts in coupling steps.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2,1,3-benzoxadiazole undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other functional groups under specific conditions.

Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

Derivatization: It is commonly used in derivatization reactions to form fluorescent derivatives for analytical purposes

Common Reagents and Conditions

Substitution: Reagents such as sodium hydride and alkyl halides are used.

Oxidation: Strong oxidizing agents like potassium permanganate.

Reduction: Reducing agents such as sodium borohydride.

Major Products

The major products formed from these reactions include various substituted benzoxadiazoles and fluorescent derivatives used in analytical chemistry .

Scientific Research Applications

Chemistry

FBX is widely used as a fluorogenic labeling reagent in analytical chemistry. Its applications include:

- Detection of Amino Acids and Peptides: FBX is utilized in high-performance liquid chromatography (HPLC) and capillary electrophoresis for the derivatization of amino acids and peptides. This process enhances the sensitivity and specificity of detection methods .

-

Chemical Reactions: FBX participates in various chemical reactions, including:

- Substitution Reactions: The fluorine atom can be substituted with other functional groups.

- Oxidation and Reduction Reactions: FBX can undergo redox reactions, which are essential for synthesizing derivatives used in analytical techniques.

| Reaction Type | Description |

|---|---|

| Substitution | Fluorine can be replaced with other groups |

| Oxidation/Reduction | Changes in oxidation state |

| Derivatization | Forms fluorescent derivatives for analysis |

Biology

In biological research, FBX serves as a crucial tool for studying neurotransmitters and other biomolecules:

- Fluorescence Detection: The compound is employed to detect amino acid neurotransmitters through fluorescence, facilitating research in neurobiology and pharmacology.

- Diagnostic Assays: FBX is incorporated into diagnostic assays for monitoring therapeutic levels of various substances in clinical settings .

Medicine

FBX has significant implications in medical research:

- Development of Diagnostic Tools: Its fluorescent properties are harnessed to develop sensitive assays for detecting biomarkers associated with diseases .

- Therapeutic Monitoring: FBX aids in the monitoring of drug levels in patients, ensuring effective treatment regimens .

Industry

In industrial applications, FBX is utilized for quality control:

- Pharmaceuticals and Food Products: The compound plays a role in ensuring the quality and safety of pharmaceuticals and food products through rigorous testing protocols .

Case Study 1: Fluorogenic Labeling in HPLC

A study demonstrated the effectiveness of FBX as a labeling reagent for amino acids during HPLC analysis. The results indicated that the use of FBX significantly improved detection limits compared to traditional methods, showcasing its potential in analytical chemistry applications .

Case Study 2: Neurotransmitter Detection

Research involving the detection of neurotransmitters using FBX highlighted its sensitivity and specificity. The study found that FBX could successfully label neurotransmitters at low concentrations, making it an invaluable tool for neurobiological studies .

Mechanism of Action

The mechanism of action of 4-fluoro-2,1,3-benzoxadiazole involves its ability to form fluorescent derivatives with amino acids and peptides. The compound reacts with primary amines to form highly fluorescent products, which can be detected using fluorescence spectroscopy. This property makes it a valuable tool in analytical chemistry and biological research .

Comparison with Similar Compounds

The functional properties of 2,1,3-benzoxadiazole derivatives are heavily influenced by substituents at the 4- and 7-positions. Below is a systematic comparison of key analogs:

Structural and Functional Modifications

Substituent Effects on Fluorescence and Reactivity

- Electron-Withdrawing Groups (EWGs): Nitro (NO₂) at the 7-position (e.g., NBD-F, NBD-Cl) enhances electrophilicity, enabling rapid reactions with nucleophiles like amines. This group also induces fluorescence quenching until derivatization, making it ideal for fluorogenic assays . Sulfonyl (SO₂) groups (e.g., ABD-F, DBD-F) increase solubility and stabilize intermediates but may reduce specificity due to side reactions with non-thiol groups .

Halogen Substituents:

- Fluorine at the 4-position (NBD-F, ABD-F) improves thermal stability and modulates electronic effects without steric hindrance. In contrast, chlorine (NBD-Cl) accelerates reaction rates but may necessitate higher temperatures for derivatization .

- Sulfonyl halides (e.g., 7-SO₂F vs. 7-SO₂Cl) exhibit distinct solid-state interactions: fluorosulfonyl derivatives avoid hydrogen bonding but form π-stacking interactions, influencing crystal packing and solubility .

- Hammett Constants (σp): Substituents with higher σp values (e.g., NO₂, SO₂NH₂) lower the singlet excitation energy, shifting fluorescence to longer wavelengths. For example, ABD-F (σp = 0.93 for SO₂NH₂) emits at higher wavelengths compared to NBD-F (σp = 1.27 for NO₂) .

Limitations and Challenges

- Specificity Issues: ABD-F reacts with phenolic hydroxyl and amino groups, complicating thiol quantification in complex matrices like proteins .

- Stability Concerns: NBD-F derivatives degrade under prolonged light exposure, necessitating dark storage .

- Synthetic Complexity: Fluorosulfonyl derivatives (e.g., 7-SO₂F) require multi-step synthesis, limiting their broad application despite unique structural properties .

Biological Activity

4-Fluoro-2,1,3-benzoxadiazole, a derivative of benzofurazan, is recognized for its unique photophysical properties and biological applications. This compound has garnered attention in various fields, including analytical chemistry and biochemistry, due to its ability to act as a fluorogenic reagent. This article delves into the biological activity of this compound, summarizing key research findings and applications.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₆H₃FN₂O |

| Molecular Weight | 138.099 g/mol |

| Density | 1.423 g/cm³ |

| Boiling Point | 83°C (12 mmHg) |

| Flash Point | 69.8°C |

| CAS Number | 29270-55-1 |

This compound is notable for its fluorescence properties, which are exploited in various analytical applications.

Fluorogenic Properties

This compound serves as a fluorogenic derivatization reagent for the analysis of biogenic amines and catecholamines. Research indicates that it reacts rapidly with compounds such as dopamine and norepinephrine under mild conditions, forming stable fluorescent derivatives. The optimal conditions for this reaction include a borate buffer at pH 8.0 and a concentration of about 12.5 mM .

Detection of Heavy Metals

The compound has also been utilized in detecting heavy metals due to its strong fluorescence response when bound to metal ions. This application is particularly relevant in environmental monitoring and safety assessments in food products .

Catecholamine Analysis

A study evaluated the use of this compound in the derivatization of catecholamines for high-performance liquid chromatography (HPLC). The results demonstrated that under controlled pH conditions (between 7 and 11), a single fluorescent product was achieved, highlighting the compound's effectiveness in producing distinct analytical signals for catecholamines .

Fluorescent Probes Development

Another significant application involves the synthesis of new fluorophores based on the benzoxadiazole unit. These compounds exhibited strong solvent-dependent fluorescence emission and were characterized by their electronic structure using density functional theory. The findings suggest potential uses in developing analyte-responsive fluorescent probes .

Research Findings

Recent studies have explored various aspects of this compound's biological activity:

- Stability : The NBD derivatives formed with catecholamines were found to be stable at room temperature for up to 24 hours post-derivatization .

- Sensitivity : The sensitivity of spectrofluorometric assays developed using this compound was highlighted in energy drink analyses, showcasing its potential in food safety testing .

- Fluorescence Characteristics : The compounds derived from benzoxadiazole exhibited significant Stokes shifts and high extinction coefficients, making them suitable for sensitive detection methods .

Q & A

Basic Questions

Q. What are the key structural features and physicochemical properties of 4-Fluoro-2,1,3-benzoxadiazole?

The compound consists of a benzene ring fused to an oxadiazole ring, with a fluorine atom at the 4-position. Key physicochemical properties include:

- Molecular formula : C₆H₃FN₂O

- Molecular weight : 138.1 g/mol

- CAS number : 29270-55-1 . Structural analysis via NMR and mass spectrometry is critical for confirming purity and reactivity, particularly the fluorine substituent's influence on electronic properties .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- Hazard classification : Flammable liquid (Category 4).

- Preventive measures : Use gloves, goggles, and work in a fume hood. Avoid open flames or heat sources.

- Storage : Keep in a cool, ventilated area away from incompatible reagents .

Q. How is this compound commonly applied in analytical chemistry?

It serves as a fluorogenic derivatization reagent for amines, amino acids, and thiols. For example:

- Pre-column derivatization : Reacts with amino acids (e.g., glutamate, GABA) under basic conditions, enabling sensitive detection via HPLC or capillary electrophoresis with fluorescence detection (LODs as low as nM levels) .

- Optimized conditions : 80°C reaction temperature, 20 mM reagent concentration, and 5-minute reaction time .

Advanced Research Questions

Q. How can researchers optimize derivatization efficiency for trace-level neurotransmitter analysis using this compound?

- Parameter tuning : Adjust reaction time (5–30 min), temperature (60–80°C), and pH (borate buffer, pH 8.5–9.5) to maximize yield.

- Detection limits : Enhance sensitivity by coupling with laser-induced fluorescence (LIF) at 488 nm excitation, achieving 4–25-fold improvements in LODs for neurotransmitters like GABA .

- Validation : Use spike-and-recovery experiments in biological matrices (e.g., rat striatum microdialysates) to assess interference and recovery rates .

Q. What methodologies resolve contradictions in reactivity data for fluorinated benzoxadiazole derivatives?

- Comparative studies : Benchmark against structurally similar reagents (e.g., NBD-F, ABD-F) to evaluate electron-withdrawing effects of substituents on reaction kinetics .

- Computational modeling : Use DFT calculations to predict fluorine's impact on the oxadiazole ring's electrophilicity and stability of intermediates .

- Cross-validation : Replicate conflicting protocols (e.g., solvent systems, catalysts) to identify critical variables affecting reproducibility .

Q. How can this compound be integrated into advanced hyphenated techniques for in vivo monitoring?

- Online microdialysis-CE-LIF : Directly couple microdialysis sampling with derivatization and separation, achieving 21.5-second resolution of 16 amino acids.

- Real-time quantification : Use high-speed CE (voltages >20 kV) and optimized injection parameters to detect sub-10% concentration changes in neurochemicals like D-serine .

- Troubleshooting : Address matrix effects (e.g., protein binding) by incorporating membrane filters or adjusting aCSF perfusion rates .

Q. What strategies improve the stability of this compound derivatives in long-term storage?

- Lyophilization : Freeze-dry derivatives in amber vials under inert gas (N₂ or Ar) to prevent photodegradation and hydrolysis .

- Additive use : Include antioxidants (e.g., ascorbic acid) or chelating agents (EDTA) in storage buffers to inhibit oxidation .

Q. Methodological Notes

- Synthesis : Reflux in polar aprotic solvents (e.g., DMSO) with controlled temperature gradients to minimize side products .

- Quality control : Validate purity via GC-MS (>98%) and monitor degradation using UV-Vis at 260–280 nm .

For in-depth protocols, consult peer-reviewed methodologies from analytical chemistry journals . Avoid non-academic sources (e.g., BenchChem) due to reliability concerns .

Properties

IUPAC Name |

4-fluoro-2,1,3-benzoxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3FN2O/c7-4-2-1-3-5-6(4)9-10-8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKZQJBBZKDVVFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NON=C2C(=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50404812 | |

| Record name | 4-Fluoro-2,1,3-benzoxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29270-55-1 | |

| Record name | 4-Fluoro-2,1,3-benzoxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.